molecular formula C16H24N2O3S2 B4857114 4-(methylthio)-3-(1-piperidinylcarbonyl)-N-propylbenzenesulfonamide

4-(methylthio)-3-(1-piperidinylcarbonyl)-N-propylbenzenesulfonamide

Cat. No. B4857114
M. Wt: 356.5 g/mol
InChI Key: MOOWKXWIILZEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-3-(1-piperidinylcarbonyl)-N-propylbenzenesulfonamide, commonly known as MPB, is a chemical compound that has found widespread use in scientific research. It is a sulfonamide derivative that has been shown to have potent biological activity, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of MPB is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By enhancing the activity of this receptor, MPB may be able to improve cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPB in lab experiments is its potency and selectivity. It has been shown to have a high affinity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and cognitive function. However, one limitation of using MPB is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on MPB. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanism of action of MPB and its potential applications in the field of neuroscience.

Scientific Research Applications

MPB has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have potent effects on the central nervous system, including the ability to enhance learning and memory. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-3-9-17-23(20,21)13-7-8-15(22-2)14(12-13)16(19)18-10-5-4-6-11-18/h7-8,12,17H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOWKXWIILZEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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